
叔丁氧羰基-3-氨基-4-甲氧基苯甲酸
描述
Boc-3-amino-4-methoxybenzoic acid, also known as 4-methoxy-3-amino benzoic acid, is a synthetic compound with the molecular formula C13H17NO5 and a molecular weight of 267.28 g/mol. This compound is commonly used in various fields of scientific research and industry due to its unique chemical properties.
科学研究应用
Boc-3-amino-4-methoxybenzoic acid is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a protecting group for amino acids in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable derivatives.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
- The primary target of Boc-3-amino-4-methoxybenzoic acid is likely to be enzymes or receptors involved in cellular processes. However, specific targets have not been extensively studied or reported in the literature .
Target of Action
Pharmacokinetics
- Boc-3-amino-4-methoxybenzoic acid is likely absorbed in the gastrointestinal tract after oral administration. It may distribute to various tissues, including the liver and kidneys. Enzymatic metabolism, possibly involving hydrolysis of the Boc group, could occur. Elimination occurs via renal excretion or hepatic metabolism .
Action Environment
生化分析
Biochemical Properties
Boc-3-amino-4-methoxybenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during these reactions. For instance, it is often used in solid-phase peptide synthesis, where it interacts with enzymes that facilitate the formation of peptide bonds . The compound’s interactions with these enzymes are crucial for the successful synthesis of peptides, which are essential for various biological processes.
Cellular Effects
Boc-3-amino-4-methoxybenzoic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell function, including alterations in cell growth and differentiation . For example, Boc-3-amino-4-methoxybenzoic acid can modulate the activity of certain signaling pathways, leading to changes in gene expression that affect cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of Boc-3-amino-4-methoxybenzoic acid involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding interaction can lead to changes in gene expression and enzyme activity, ultimately affecting various biochemical pathways . For instance, Boc-3-amino-4-methoxybenzoic acid can inhibit the activity of certain enzymes involved in peptide synthesis, thereby regulating the production of peptides.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-3-amino-4-methoxybenzoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Boc-3-amino-4-methoxybenzoic acid remains stable under specific storage conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has been observed to affect cellular function, including changes in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of Boc-3-amino-4-methoxybenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful . These dosage-dependent effects are crucial for determining the safe and effective use of Boc-3-amino-4-methoxybenzoic acid in research applications.
Metabolic Pathways
Boc-3-amino-4-methoxybenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within cells. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . For example, Boc-3-amino-4-methoxybenzoic acid can be metabolized by specific enzymes, resulting in the production of metabolites that influence cellular function.
Transport and Distribution
The transport and distribution of Boc-3-amino-4-methoxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . For instance, Boc-3-amino-4-methoxybenzoic acid can be transported into cells via specific transporters, where it accumulates in certain organelles and exerts its biochemical effects.
Subcellular Localization
Boc-3-amino-4-methoxybenzoic acid’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its activity . For example, Boc-3-amino-4-methoxybenzoic acid may be localized to the endoplasmic reticulum or mitochondria, where it interacts with enzymes and proteins involved in peptide synthesis and metabolism.
准备方法
The synthesis of Boc-3-amino-4-methoxybenzoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as dimethylaminopyridine (DMAP). The reaction is carried out under mild conditions to ensure the selective protection of the amino group . Another method involves the oxidation of p-toluidine with hydrogen peroxide in the presence of a base to obtain 3-amino-4-methoxybenzoic acid, which is then protected using Boc2O .
化学反应分析
Boc-3-amino-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using sodium borohydride to convert the compound into alcohol derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
Boc-3-amino-4-methoxybenzoic acid can be compared with similar compounds such as:
3-amino-4-methoxybenzoic acid: This compound lacks the Boc protecting group, making it more reactive and less stable under certain conditions.
4-(Boc-aminomethyl)benzoic acid: This compound has a similar Boc protecting group but differs in the position of the amino group, leading to different reactivity and applications.
The uniqueness of Boc-3-amino-4-methoxybenzoic acid lies in its specific structure, which provides a balance between stability and reactivity, making it suitable for a wide range of applications in scientific research and industry.
属性
IUPAC Name |
4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-7-8(11(15)16)5-6-10(9)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRQIHYNWZEWHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370843 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306937-12-2 | |
| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306937-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


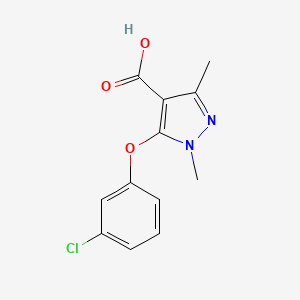
![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)
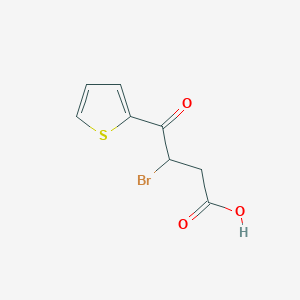
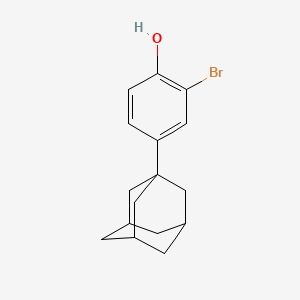
![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)
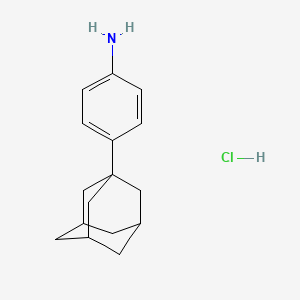
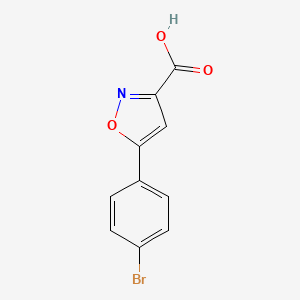

![2[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)
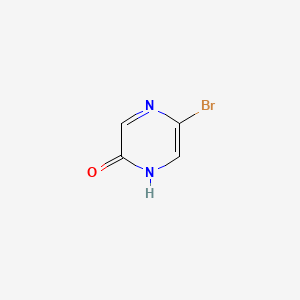
![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)
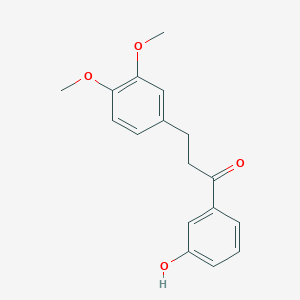
![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)
![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)
